Potency Advantage Against Escherichia coli: KWKLFKKGAVLKVLT vs. Parent Cecropin A
KWKLFKKGAVLKVLT demonstrates superior antibacterial potency against the Gram-negative model organism Escherichia coli D21 compared to its parent peptide, cecropin A. The hybrid peptide achieves an MIC of 3 µM, which is a significant reduction from the MIC of >50 µM reported for cecropin A under comparable assay conditions [1]. This improvement is attributed to the melittin-derived segment enhancing membrane permeabilization without incurring the full cytotoxic penalty of melittin itself [2].
| Evidence Dimension | Antibacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 3 µM |
| Comparator Or Baseline | Cecropin A: >50 µM |
| Quantified Difference | At least 16.7-fold increase in potency (lower MIC) |
| Conditions | Escherichia coli D21 strain; MIC assay; Data compiled from DRAMP entry referencing FEBS Lett. 1992 [1] and cross-referenced with typical cecropin A activity data [3]. |
Why This Matters
This demonstrates that KWKLFKKGAVLKVLT is not merely a size-reduced analog but a functionally distinct compound with enhanced potency, justifying its selection over cecropin A for applications targeting Gram-negative bacteria.
- [1] DRAMP03925. Cecropin A (1-7)-melittin (3-10)hybrid peptide. DRAMP Database. Data retrieved from primary literature: FEBS Lett. 1992 Jan 20;296(2):190-194. PMID: 1733777. View Source
- [2] Andreu D, Ubach J, Boman A, Wåhlin B, Wade D, Merrifield RB, Boman HG. Shortened cecropin A-melittin hybrids. Significant size reduction retains potent antibiotic activity. FEBS Lett. 1992 Jan 20;296(2):190-194. doi: 10.1016/0014-5793(92)80377-s. PMID: 1733777. View Source
- [3] Shin SY, Kang JH, Hahm KS. Structure-antibacterial, antitumor and hemolytic activity relationships of cecropin A-magainin 2 and cecropin A-melittin hybrid peptides. J Pept Res. 1999 Jan;53(1):82-90. doi: 10.1111/j.1399-3011.1999.tb01620.x. PMID: 10195445. View Source
